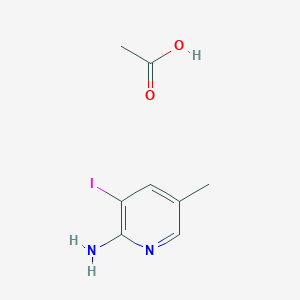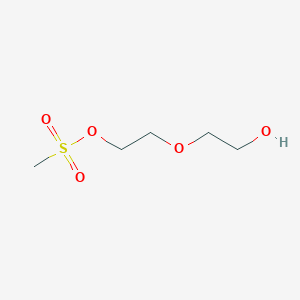
2-(2-Hydroxyethoxy)ethyl methanesulfonate
Overview
Description
2-(2-Hydroxyethoxy)ethyl methanesulfonate is a useful research compound. Its molecular formula is C5H12O5S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxyethoxy)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolysis of Methanesulfinic Acid : Hydroxyl radicals generated radiolytically in N2O-saturated solutions react with methanesulfinic acid, leading to the formation of methanesulfonic acid as the major product. This research provides insight into the oxidative behavior of methanesulfinic acid derivatives under specific conditions (Flyunt et al., 2001).
Catalysis in Organic Synthesis : Methanesulfonic acid has been used as a catalyst for synthesizing 2-substituted benzoxazoles, indicating its potential in facilitating certain organic reactions. This finding highlights the utility of methanesulfonic acid derivatives in synthetic organic chemistry (Kumar et al., 2008).
Pharmaceutical Applications : The study of the hydrolysis of methanesulfonate esters, including those related to 2-(2-Hydroxyethoxy)ethyl methanesulfonate, is crucial for pharmaceutical processes, particularly in the context of removing potentially genotoxic alkyl esters (Chan et al., 2008).
Detection of Genotoxic Impurities : Methanesulfonic acid, a related compound, is used in pharmaceuticals, and methods have been developed to detect impurities like methyl methanesulfonate and ethyl methanesulfonate. This underscores the importance of methanesulfonate derivatives in ensuring the safety and efficacy of pharmaceutical products (Zhou et al., 2017).
Antineoplastic Activity : Research on 2-chloroethyl (methylsulfonyl)methanesulfonate, a related compound, demonstrates significant antineoplastic activity against certain types of leukemia. This indicates the potential therapeutic applications of methanesulfonate derivatives in cancer treatment (Shealy et al., 1984).
properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5S/c1-11(7,8)10-5-4-9-3-2-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENTXTVKVQPSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




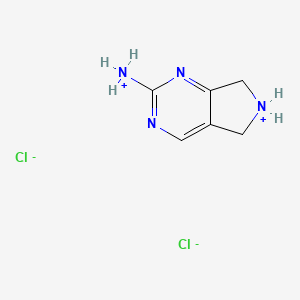


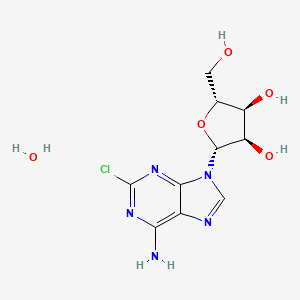
![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
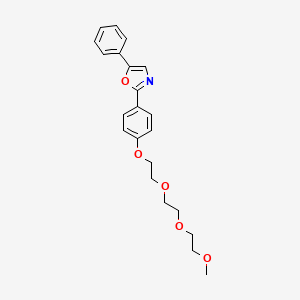
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)

